2-[2-(4-methoxyphenyl)ethyl]-1H-1,3-benzodiazole
Description
2-[2-(4-Methoxyphenyl)ethyl]-1H-1,3-benzodiazole is a benzodiazole derivative characterized by a methoxy-substituted phenyl ethyl group at the 2-position of the benzodiazole core. This structure is analogous to several bioactive benzimidazole/benzodiazole derivatives reported in medicinal chemistry, which often exhibit antimicrobial, antiparasitic, or anticancer properties .
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-19-13-9-6-12(7-10-13)8-11-16-17-14-4-2-3-5-15(14)18-16/h2-7,9-10H,8,11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLOMEIRRMNCDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methoxyphenyl)ethyl]-1H-1,3-benzodiazole typically involves the reaction of 4-methoxyphenethylamine with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzodiazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Purification of the final product is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methoxyphenyl)ethyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzodiazole ring can be reduced under specific conditions to form a dihydrobenzodiazole.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[2-(4-hydroxyphenyl)ethyl]-1H-1,3-benzodiazole.
Reduction: Formation of 2-[2-(4-methoxyphenyl)ethyl]-1,3-dihydro-1H-1,3-benzodiazole.
Substitution: Formation of various substituted benzodiazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
- 2-[2-(4-methoxyphenyl)ethyl]-1H-1,3-benzodiazole has been investigated for its potential anticancer properties. In vitro studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
Neuroprotective Effects:
- The compound exhibits neuroprotective effects, particularly under conditions of oxygen-glucose deprivation (OGD). It is believed to modulate biochemical pathways related to glucose homeostasis, which is crucial for neuronal survival during ischemic events.
Antimicrobial Properties:
- Research indicates that this compound may possess antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell morphology and membrane integrity .
Biological Applications
Biochemical Pathways:
- The compound is known to influence the O-GlcNAcylation pathway, a post-translational modification that plays a role in regulating cellular processes such as metabolism and signaling. This modulation can have significant implications in both cancer biology and neurobiology.
Inflammatory Disease Treatment:
- There are ongoing investigations into the use of this compound in treating inflammatory diseases due to its ability to inhibit TNF-α production, thereby potentially ameliorating conditions like arthritis and psoriasis .
Case Study 1: Anticancer Efficacy
In a study published in ACS Omega, researchers synthesized various benzodiazole derivatives, including this compound. The compound showed significant antiproliferative activity against the MDA-MB-231 breast cancer cell line with an IC50 value indicating effective inhibition of cell growth .
Case Study 2: Neuroprotection
A study highlighted the neuroprotective effects of this compound under OGD conditions. It was found to significantly reduce neuronal cell death, suggesting its potential as a therapeutic agent in stroke models.
Mechanism of Action
The mechanism of action of 2-[2-(4-methoxyphenyl)ethyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Key Observations :
- Methoxy groups (e.g., 4-methoxyphenyl) balance lipophilicity and electronic effects, favoring blood-brain barrier penetration compared to polar hydroxyl analogues .
- Ethyl linkers (as in the target compound) may reduce steric hindrance compared to bulkier substituents like piperidine carboxamide in MMV396693 .
Antiparasitic and Antimicrobial Activity
Several benzodiazoles in the MMV Malaria Box show nanomolar activity against Leishmania major:
However, the absence of a quinoline moiety may limit its efficacy .
Anticancer Activity
Benzodiazoles with triazole or methoxyphenyl groups exhibit cytotoxicity:
Insight :
The target compound’s methoxyphenethyl group could mimic the pharmacophore of 1h, but its lack of a nitrile or triazole moiety may alter mechanism of action .
Computational Studies
AutoDock Vina studies on benzodiazoles highlight substituent effects on target binding:
Prediction : The methoxyphenethyl group in the target compound may enhance hydrophobic interactions in enzyme active sites, similar to MMV396693’s phenethyl substituents .
Biological Activity
2-[2-(4-methoxyphenyl)ethyl]-1H-1,3-benzodiazole is a compound that has garnered attention due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a benzodiazole core with a methoxyphenyl substituent, which may enhance its lipophilicity and facilitate interactions with biological membranes. The methoxy group is known to influence the compound's chemical reactivity and biological activity, particularly in terms of its pharmacokinetic properties.
Target Proteins and Pathways:
- Cell Division and Morphology: Similar compounds have been shown to target key proteins involved in bacterial cell division, potentially disrupting cellular integrity and morphology in a dose-dependent manner.
- O-GlcNAcylation Pathway: The compound may modulate the O-GlcNAcylation pathway, which is crucial for glucose homeostasis and has implications in neuroprotection under conditions of oxygen-glucose deprivation (OGD).
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains with minimal inhibitory concentration (MIC) values comparable to standard antibiotics. The presence of the methoxy group enhances the compound's lipophilicity, which is essential for membrane penetration and biological activity .
Antiproliferative Effects
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For example, related benzimidazole derivatives have been shown to induce apoptosis by disrupting mitochondrial membrane potential and activating caspase pathways . The antiproliferative activity is often linked to structural modifications that enhance lipophilicity and target specificity.
Neuroprotective Effects
The compound has been evaluated for its neuroprotective potential, particularly under OGD conditions. Its ability to modulate glucose levels suggests a role in protecting neuronal cells from ischemic damage. This effect may be attributed to its influence on cellular energy metabolism and oxidative stress responses.
Case Studies and Research Findings
A series of studies have investigated the biological activities of benzodiazole derivatives, including this compound:
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. Similar compounds have been noted for their ability to reduce tumor-induced weight loss in vivo models, indicating potential therapeutic applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
